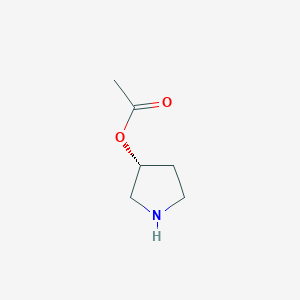
(3R)-pyrrolidin-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid ®-pyrrolidin-3-yl ester is an organic compound that belongs to the ester family Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid ®-pyrrolidin-3-yl ester can be achieved through the esterification of acetic acid with ®-pyrrolidin-3-ol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of acetic acid ®-pyrrolidin-3-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the ester in high purity.
化学反応の分析
Types of Reactions
Acetic acid ®-pyrrolidin-3-yl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and ®-pyrrolidin-3-ol.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol and acetic acid.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Acetic acid and ®-pyrrolidin-3-ol.
Reduction: ®-pyrrolidin-3-ol and acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Acetic acid ®-pyrrolidin-3-yl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in
特性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
[(3R)-pyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C6H11NO2/c1-5(8)9-6-2-3-7-4-6/h6-7H,2-4H2,1H3/t6-/m1/s1 |
InChIキー |
AKCMCFPQVUTWFW-ZCFIWIBFSA-N |
異性体SMILES |
CC(=O)O[C@@H]1CCNC1 |
正規SMILES |
CC(=O)OC1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


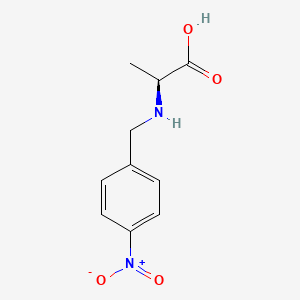
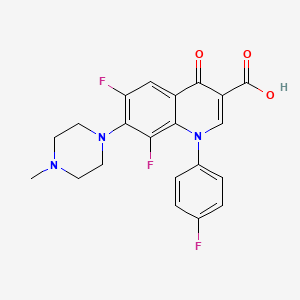
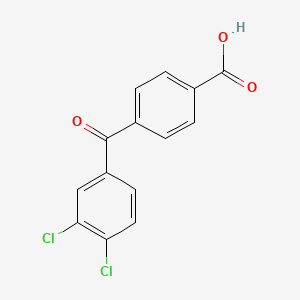
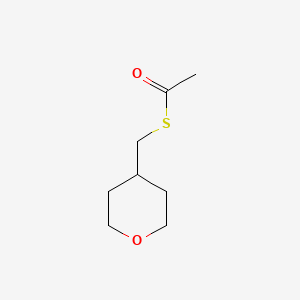
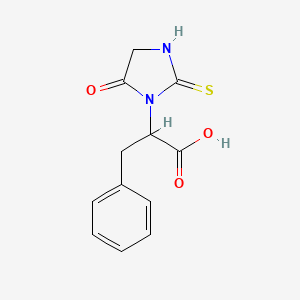
![6'-Methoxy-3-trifluoromethyl[2,3']bipyridinyl](/img/structure/B8307385.png)
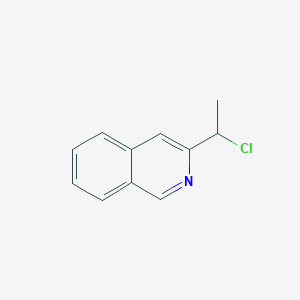
![[5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol](/img/structure/B8307396.png)
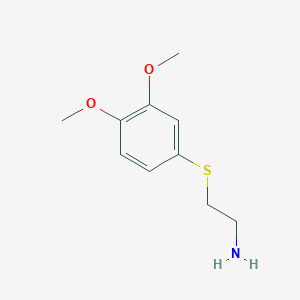
![Hexahydro-3h-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B8307401.png)
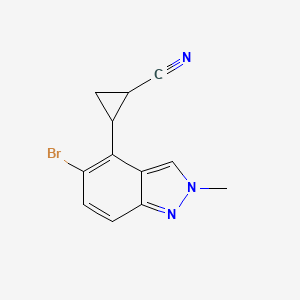
![5-Methylthieno[3,2-c]isoquinoline](/img/structure/B8307439.png)
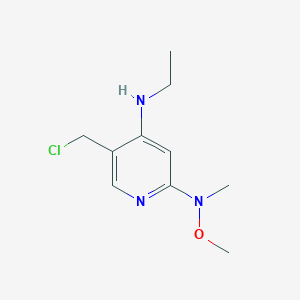
![2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-4-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide](/img/structure/B8307457.png)
